molecular formula C13H15NO B1416507 4-Hydroxy-8-methyl-2-propylquinoline CAS No. 1070879-87-6

4-Hydroxy-8-methyl-2-propylquinoline

Cat. No. B1416507
M. Wt: 201.26 g/mol
InChI Key: LBIWAWKGQRGEIB-UHFFFAOYSA-N
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Description

4-Hydroxy-8-methyl-2-propylquinoline is a chemical compound offered by several scientific research product providers . It’s used for experimental and research purposes .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 4-Hydroxy-8-methyl-2-propylquinoline, has been a topic of interest in recent years . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-8-methyl-2-propylquinoline can be represented by the SMILES string CCCC1=CC(=O)C2=C(N1)C(=CC=C2)C . This indicates that the compound has a quinoline core with a hydroxy group at the 4th position, a methyl group at the 8th position, and a propyl group at the 2nd position .


Physical And Chemical Properties Analysis

4-Hydroxy-8-methyl-2-propylquinoline is a solid compound . Its molecular weight is 201.26 , and its molecular formula is C13H15NO . The compound’s InChI string is 1S/C13H15NO/c1-3-5-10-8-12(15)11-7-4-6-9(2)13(11)14-10/h4,6-8H,3,5H2,1-2H3,(H,14,15) .

Scientific Research Applications

Antimicrobial Applications

4-Hydroxyquinolines, including derivatives like 4-Hydroxy-8-methyl-2-propylquinoline, have been studied for their antimicrobial properties. A study by Patel and Patel (2017) synthesized a novel ligand related to 8-hydroxyquinoline and investigated its metal complexes for in vitro antimicrobial activity against various bacteria and fungi, demonstrating significant antimicrobial potential (Patel & Patel, 2017).

Alzheimer's Disease Research

4-Hydroxyquinolines have been proposed for the treatment of Alzheimer's disease (AD). Kenche et al. (2013) discussed the use of 2-substituted 8-hydroxyquinolines in AD treatment, highlighting their potential as metal chaperones that disaggregate metal-enriched amyloid plaques (Kenche et al., 2013).

Luminescence and Coordination Chemistry

Chen et al. (2015) explored the coordination chemistry of 2-Methyl-8-hydroxyquinoline, revealing its applications in single-component white light luminescence, which could be relevant for the development of new luminescent materials (Chen et al., 2015).

Anticancer Research

The anticancer properties of 4-Hydroxyquinoline derivatives have been studied. Chen et al. (2006) synthesized certain 4-anilino-8-hydroxy-2-phenylquinoline derivatives and evaluated their antiproliferative effects, finding significant activity against certain solid cancer cells (Chen et al., 2006).

Corrosion Inhibition

In the context of corrosion inhibition, Rbaa et al. (2019) synthesized novel 8-hydroxyquinoline derivatives and assessed their effectiveness as corrosion inhibitors for mild steel, showing promising results (Rbaa et al., 2019).

Supramolecular Chemistry

8-Hydroxyquinoline has been utilized in supramolecular chemistry for the development of sensors and emitting devices, as discussed by Albrecht et al. (2008). This includes applications in creating new supramolecular sensors and self-assembled aggregates (Albrecht et al., 2008).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to GHS classification . It’s harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding eye and skin contact and not ingesting the compound .

properties

IUPAC Name

8-methyl-2-propyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-3-5-10-8-12(15)11-7-4-6-9(2)13(11)14-10/h4,6-8H,3,5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIWAWKGQRGEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)C2=CC=CC(=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653733
Record name 8-Methyl-2-propylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-8-methyl-2-propylquinoline

CAS RN

1070879-87-6
Record name 8-Methyl-2-propylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1070879-87-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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